(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide
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Overview
Description
The compound (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE is a complex organic molecule characterized by the presence of multiple functional groups, including bromine, fluorine, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Phenoxy Acetamide Intermediate: The reaction begins with the bromination of 2,4-dimethylphenol to obtain 2,4-dibromo-5-methylphenol. This intermediate is then reacted with chloroacetyl chloride to form 2-(2,4-dibromo-5-methylphenoxy)acetyl chloride.
Amidation Reaction: The acetyl chloride intermediate is then reacted with an amine, such as 4-fluoroaniline, to form the corresponding amide.
Formation of the Final Compound: The final step involves the condensation of the amide intermediate with butanal in the presence of a suitable catalyst to form the desired (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
The compound (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The presence of bromine and methyl groups makes the compound susceptible to oxidation reactions, which can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the amide or imine functionalities.
Substitution: The bromine atoms in the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore can be explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. The presence of fluorine and bromine atoms may enhance its bioactivity and metabolic stability, making it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound’s amide and imine functionalities allow it to form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The presence of halogen atoms may also enhance its binding affinity to certain targets, contributing to its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{[2-(2,4-DICHLORO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE
- (3E)-3-{[2-(2,4-DIBROMO-5-ETHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE
Uniqueness
The uniqueness of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential bioactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H18Br2FN3O3 |
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Molecular Weight |
515.2 g/mol |
IUPAC Name |
(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-(4-fluorophenyl)butanamide |
InChI |
InChI=1S/C19H18Br2FN3O3/c1-11-7-17(16(21)9-15(11)20)28-10-19(27)25-24-12(2)8-18(26)23-14-5-3-13(22)4-6-14/h3-7,9H,8,10H2,1-2H3,(H,23,26)(H,25,27)/b24-12+ |
InChI Key |
MOPHHWFQDNZDMH-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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